4-(2,6-Dichlorophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dichlorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12Cl2O It is a secondary alcohol with a dichlorophenyl group attached to the butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dichlorophenyl)butan-2-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. For example, the Grignard reagent can be prepared from 1-bromo-3-chloropropane and magnesium in anhydrous ether. The resulting Grignard reagent is then reacted with 2,6-dichlorobenzaldehyde to form the corresponding alcohol after hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dichlorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(2,6-Dichlorophenyl)butan-2-one.
Reduction: 4-(2,6-Dichlorophenyl)butane.
Substitution: Products vary depending on the nucleophile used, such as 4-(2,6-dichlorophenyl)butan-2-amine.
Scientific Research Applications
4-(2,6-Dichlorophenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorophenyl)butan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The dichlorophenyl group may enhance its binding affinity to certain enzymes or receptors, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dichlorophenyl)butan-2-ol
- 4-(2,4-Dichlorophenyl)butan-2-ol
- 4-(2,5-Dichlorophenyl)butan-2-ol
Uniqueness
4-(2,6-Dichlorophenyl)butan-2-ol is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence its chemical reactivity and biological activity compared to other isomers. For example, the 2,6-dichloro substitution pattern may result in different steric and electronic effects, affecting its interactions with enzymes and receptors .
Properties
Molecular Formula |
C10H12Cl2O |
---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7,13H,5-6H2,1H3 |
InChI Key |
YWNDBXLRFOJNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC=C1Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.